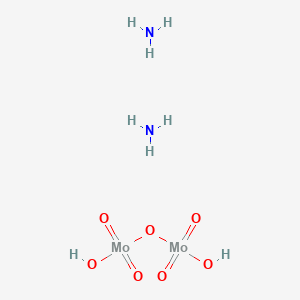
Ammonium dimolybdate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium dimolybdate is a useful research compound. Its molecular formula is H8Mo2N2O7 and its molecular weight is 340.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ammonium dimolybdate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium dimolybdate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structure and Physical Properties : Ammonium dimolybdate does not contain discrete ions but is built up by infinite chains formed by MoO6 octahedra with a dioxo-bridge and tetrahedra sharing corners (Hunnius, 1974). Its crystal and molecular structure consists of infinite chains of edge-shared [MoO6] octahedra linked by [MoO4] tetrahedra, with ammonium ions in interchain positions (Armour, Drew, & Mitchell, 1975).
Preparation and Synthesis : Single-phase ammonium dimolybdate can be prepared with industrial ammonium molybdate under specific conditions, resulting in a product with uniform particle size and good dispersion (Zhang, Xia, & Li, 2012). Highly dispersive ammonium dimolybdate crystals with high purity have also been prepared from commercial molybdenum oxide (Zhang et al., 2012).
Catalytic Applications : In mechanochemical activation studies, V2O5 and ammonium dimolybdate were activated in various media, showing physicochemical transformations significant for catalytic applications (Khalameida et al., 2009).
Ion Exchange and Purification : Cation exchange technology has been developed for removing contaminants from ammoniacal ammonium molybdate solutions, which is crucial in the production of ammonium dimolybdate (Huggins et al., 1980).
Reduction and Decomposition : Ammonium dimolybdate affects the reduction of molybdenum trioxide, where its addition can decrease powder agglomeration due to the endothermic reaction involved in the reduction process (Enneti & Wolfe, 2012).
Agricultural Applications : Ammonium molybdate, including ammonium dimolybdate, has been tested as a potential fungicide for apples against post-harvest diseases, showing significant reduction in disease severity (Nunes et al., 2001).
Eigenschaften
IUPAC Name |
azane;hydroxy-(hydroxy(dioxo)molybdenio)oxy-dioxomolybdenum |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mo.2H3N.2H2O.5O/h;;2*1H3;2*1H2;;;;;/q2*+1;;;;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFUCDNVOXXQQC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O[Mo](=O)(=O)O[Mo](=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8Mo2N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium dimolybdate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol](/img/structure/B8098703.png)
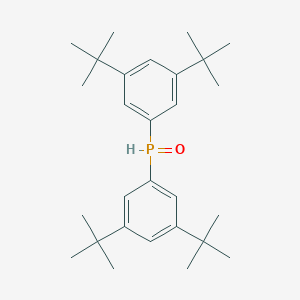
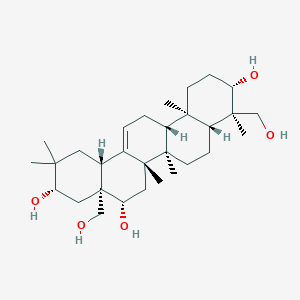
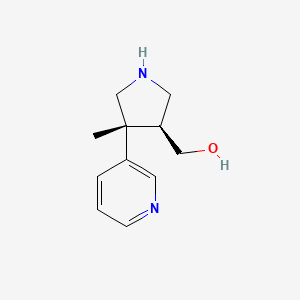



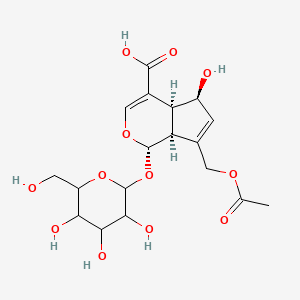
![(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B8098766.png)

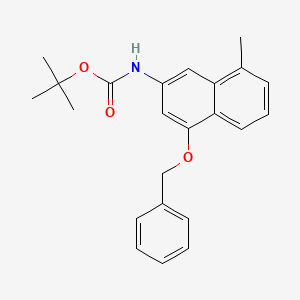
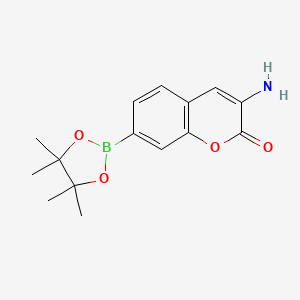
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B8098810.png)